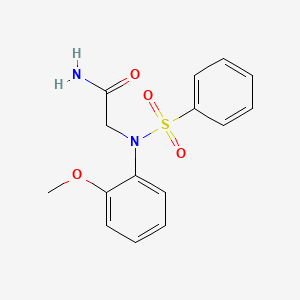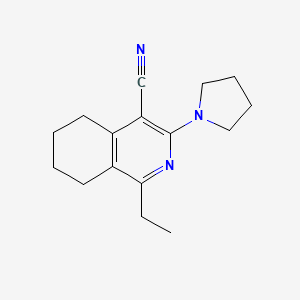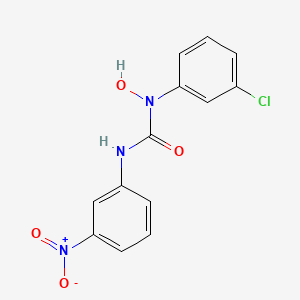![molecular formula C20H18ClN3O2 B5530582 5-chloro-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5530582.png)
5-chloro-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"5-chloro-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline" is a chemical compound with several studies focusing on its synthesis, molecular structure, and chemical properties. The compound is part of a broader class of chemicals known for their complex structures and diverse chemical properties.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, Şahin et al. (2011) described the synthesis of similar compounds, focusing on their crystal and molecular structures, determined using various analytical techniques like IR, NMR, ESI-MS, and X-ray diffraction (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011). Additionally, Kumarasinghe, Hruby, and Nichol (2009) discussed the regiospecific synthesis of similar compounds, highlighting the importance of X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. The density functional method (DFT) has been employed to calculate molecular geometries and compare them with experimental data, as noted by Şahin et al. (2011). Such studies provide insights into the electronic structure and potential reactivity patterns of the compound (Şahin et al., 2011).
Chemical Reactions and Properties
Research by Rai et al. (2009) presented the synthesis of oxadiazoles, a class of compounds structurally related to the target compound. They highlighted the importance of phosphorousoxychloride in cyclization reactions, which may be relevant to understanding the chemical reactions of "this compound" (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Physical Properties Analysis
While specific studies on the physical properties of "this compound" were not found, related research on similar compounds, such as those by Şahin et al. (2011), can provide indirect insights. These studies typically employ techniques like IR and NMR spectroscopy, which are essential for elucidating physical properties (Şahin et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be inferred from studies on similar compounds. For example, the work by Rai et al. (2009) on the antibacterial activity of oxadiazoles indicates potential biological interactions and stability under various conditions (Rai et al., 2009).
Future Directions
properties
IUPAC Name |
(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-[1-(2-methoxyphenyl)pyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-26-19-8-3-2-7-18(19)24-13-15(11-22-24)20(25)23-10-9-16-14(12-23)5-4-6-17(16)21/h2-8,11,13H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPGOGZXEQIRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCC4=C(C3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(6-methylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B5530506.png)


![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5530531.png)
![3-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5530532.png)
![9-[(1,2-dimethyl-1H-pyrrol-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5530537.png)
![1-ethyl-4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5530539.png)
![3-amino-N-(3-fluoro-4-methylphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5530543.png)


![2-{2-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]-2-oxoethyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B5530585.png)

![2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methylpiperidin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5530598.png)
![N-[2-(aminocarbonyl)phenyl]nicotinamide](/img/structure/B5530603.png)